(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 5-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and intermediate in chemical synthesis.
(3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: A compound with a trifluoromethyl group, used in pharmaceutical research.
Uniqueness
(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of a chloro-substituted phenyl ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
(1R)-1-[3-chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1 |
InChI Key |
NWSOYVDAPWCURP-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)[C@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(CN)N |
Origin of Product |
United States |
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